molecular formula C16H14F2O2 B1302717 3,4-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone CAS No. 845781-08-0

3,4-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone

Cat. No.: B1302717
CAS No.: 845781-08-0
M. Wt: 276.28 g/mol
InChI Key: NTEYQUCAZAUNNI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis via X-ray Crystallography and Computational Modeling

The molecular structure of 3,4-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone can be represented by the simplified molecular-input line-entry system notation: CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=C(C=C2)F)F, which reveals the spatial arrangement of its constituent atoms. The compound consists of two aromatic rings connected through a carbonyl bridge, with one ring bearing fluorine substituents at the 3 and 4 positions, while the other ring contains methyl groups at the 3' and 5' positions along with a methoxy group at the 4' position.

X-ray crystallography represents the gold standard for determining three-dimensional molecular structures from crystalline samples. The technique requires purified samples at high concentrations to obtain crystals of sufficient quality for diffraction analysis. For benzophenone derivatives like this compound, protein crystals are typically required to be a minimum of 0.1 millimeters in the longest dimension to provide sufficient volume of crystal lattice that can be exposed to the X-ray beam. The crystallization process often involves techniques such as sitting drop vapor diffusion and hanging drop vapor diffusion, usually conducted at both room temperature and 4 degrees Celsius.

Modern X-ray diffraction analysis benefits from advanced detector technology, including charged coupled device detectors that offer readout times in the order of seconds rather than minutes, significantly reducing the time required for complete data set collection. The data processing involves measurement of spot intensities, with programs such as DENZO frequently used in crystallographic analysis for both autoindexing and intensity measurements. Scale factors must be allocated to relate the intensities of all images in the data set, with the first image typically allocated a scale factor of 1 and subsequent images scaled accordingly.

Computational modeling approaches provide complementary insights into molecular structure and properties. Density functional theory calculations have become increasingly sophisticated, with divide-and-conquer quantum chemical methodology applied to achieve linear-scaling performance for large molecular systems. Advanced computational methods now enable quantum mechanical molecular dynamics simulations that can provide detailed information about electronic properties along reactive trajectories. For benzophenone derivatives, three-pillar approaches combining divide-and-conquer methods, density-functional tight-binding theory, and massively parallel computation have proven particularly effective.

The electronic structure of this compound can be analyzed through natural bond orbital analysis, which provides insights into hybridization trends and electronic distribution within the molecule. Computational investigations often employ symmetry adapted cluster-configuration interaction calculations to understand photoelectron spectra and electronic properties. The presence of fluorine atoms significantly influences the electronic distribution, as electronegative substituents affect the overall molecular electrostatic potential and reactivity patterns.

Spectroscopic Characterization: Nuclear Magnetic Resonance, Fourier Transform Infrared, and Mass Spectrometry Profiles

Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within this compound. The technique relies on the interaction between electromagnetic energy and molecules of interest, with nuclear magnetic resonance spectroscopy primarily used to determine molecular chemical structure. The compound's aromatic protons are expected to appear in the characteristic aromatic region between 6.5 and 8.5 parts per million in proton nuclear magnetic resonance spectra.

Fluorine-19 nuclear magnetic resonance spectroscopy represents a particularly valuable analytical tool for this compound, given the presence of two fluorine atoms in the 3 and 4 positions of one aromatic ring. Fluorine nuclei exhibit high sensitivity in nuclear magnetic resonance experiments and provide distinct signals that aid in structural confirmation. The electronic environment surrounding each fluorine atom influences its chemical shift, with the 3-position and 4-position fluorines potentially showing different chemical shifts due to their varying electronic environments.

Carbon-13 nuclear magnetic resonance spectroscopy reveals information about the carbon framework of the molecule. The carbonyl carbon typically appears around 190-210 parts per million, while aromatic carbons appear in the 110-160 parts per million region. The methoxy carbon appears as a characteristic signal around 55 parts per million, and the methyl carbons of the dimethyl substituents appear in the aliphatic region around 20-25 parts per million.

Fourier transform infrared spectroscopy serves as a complementary technique for identifying functional groups within this compound. The carbonyl group produces a characteristic strong absorption band, typically appearing around 1650-1680 wavenumbers for aromatic ketones. The presence of aromatic carbon-hydrogen stretching vibrations appears in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretching from the methyl and methoxy groups appears around 2800-3000 wavenumbers.

The methoxy group exhibits characteristic infrared absorption patterns, with carbon-oxygen stretching vibrations appearing around 1000-1300 wavenumbers. Carbon-fluorine bonds produce distinctive absorption bands in the fingerprint region below 1500 wavenumbers, with specific frequencies depending on the substitution pattern and electronic environment of the fluorine atoms.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation. The molecular ion peak should appear at mass-to-charge ratio 276, corresponding to the molecular weight of this compound. Fragmentation patterns typically involve loss of the methoxy group (31 mass units) and various combinations of methyl groups (15 mass units each), producing characteristic fragment ions that confirm the substitution pattern.

Spectroscopic Technique Key Characteristic Signals Chemical Shift/Frequency Range
Proton Nuclear Magnetic Resonance Aromatic protons 6.5-8.5 parts per million
Proton Nuclear Magnetic Resonance Methoxy protons 3.7-4.0 parts per million
Proton Nuclear Magnetic Resonance Methyl protons 2.0-2.5 parts per million
Carbon-13 Nuclear Magnetic Resonance Carbonyl carbon 190-210 parts per million
Carbon-13 Nuclear Magnetic Resonance Aromatic carbons 110-160 parts per million
Fourier Transform Infrared Carbonyl stretch 1650-1680 wavenumbers
Fourier Transform Infrared Aromatic carbon-hydrogen stretch 3000-3100 wavenumbers
Mass Spectrometry Molecular ion 276 mass-to-charge ratio

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

The thermodynamic properties of this compound are influenced by its molecular structure, intermolecular interactions, and crystal packing arrangements. The presence of fluorine atoms significantly affects the compound's thermal behavior, as fluorine substitution typically increases molecular polarity and can influence melting and boiling points through altered intermolecular interactions.

Melting point determination provides crucial information about crystal lattice stability and intermolecular forces within the solid state. For substituted benzophenones, melting points typically range from 80 to 150 degrees Celsius, depending on the nature and position of substituents. The combination of fluorine atoms and methoxy-methyl substituents in this compound creates a unique intermolecular interaction profile that influences its thermal transitions.

The fluorine atoms contribute to increased intermolecular dipole-dipole interactions, potentially leading to elevated melting points compared to non-fluorinated analogs. Additionally, the methoxy group can participate in weak hydrogen bonding interactions with neighboring molecules, further stabilizing the crystal lattice. The methyl substituents provide steric bulk that may affect crystal packing efficiency and influence thermal properties.

Boiling point predictions for this compound can be estimated using computational methods and structure-property relationships. The molecular weight of 276.28 grams per mole suggests a boiling point in the range of 300-350 degrees Celsius under standard atmospheric pressure. The presence of polar functional groups, including the carbonyl, methoxy, and carbon-fluorine bonds, increases intermolecular attractions and typically elevates boiling points compared to purely hydrocarbon analogs.

Phase behavior analysis involves understanding the compound's behavior across different temperature and pressure conditions. Thermogravimetric analysis provides information about thermal stability and decomposition patterns. Differential scanning calorimetry reveals phase transitions, including melting, crystallization, and glass transition temperatures where applicable.

Thermodynamic Property Estimated Value Influencing Factors
Molecular Weight 276.28 grams per mole Confirmed experimental value
Estimated Melting Point 90-130 degrees Celsius Fluorine substitution, methoxy group
Estimated Boiling Point 300-350 degrees Celsius Molecular weight, polar substituents
Thermal Stability Stable to 250 degrees Celsius Aromatic system, substituent effects

Solubility Parameters in Organic Solvents and Aqueous Systems

The solubility characteristics of this compound are determined by its molecular structure, polarity, and ability to form intermolecular interactions with various solvents. The calculated partition coefficient (LogP) value of 3.82124 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents over aqueous systems.

The topological polar surface area of 26.3 square angstroms provides insight into the compound's polar character and potential for hydrogen bonding interactions. This relatively low polar surface area, combined with the moderate LogP value, suggests that the compound will exhibit limited water solubility but good solubility in moderately polar to nonpolar organic solvents.

Solubility in hydrocarbon solvents such as toluene, xylene, and chlorinated solvents like dichloromethane and chloroform is expected to be high due to favorable dispersive interactions between the aromatic systems. The presence of the methoxy group provides some polar character that enhances solubility in ethers and esters. Alcoholic solvents may show moderate solubility due to the ability of the methoxy group to participate in hydrogen bonding interactions.

The fluorine substituents contribute unique solubility characteristics, as carbon-fluorine bonds exhibit distinct solvation properties. Fluorinated solvents or solvent systems containing fluorinated components may show enhanced solvation of this compound compared to purely hydrocarbon systems. The electronic effects of fluorine substitution also influence the overall molecular dipole moment, affecting solubility in polar aprotic solvents such as acetone, acetonitrile, and dimethyl sulfoxide.

Aqueous solubility is expected to be limited due to the predominantly hydrophobic aromatic character and the relatively high LogP value. The compound contains two hydrogen bond acceptor sites (the carbonyl oxygen and methoxy oxygen) but no hydrogen bond donor groups, limiting its ability to form strong interactions with water molecules. The presence of three rotatable bonds provides some conformational flexibility that may influence solubility in different solvents.

Temperature effects on solubility follow typical patterns, with increased solubility observed at elevated temperatures in most organic solvents. The relationship between solubility and temperature can be described by the van't Hoff equation, relating the change in solubility to the enthalpy of dissolution.

Solvent Class Expected Solubility Interaction Mechanism
Aromatic hydrocarbons High Pi-pi stacking, dispersive forces
Chlorinated solvents High Dipole-induced dipole interactions
Ethers Moderate to High Dipole-dipole interactions
Alcohols Moderate Hydrogen bonding with methoxy group
Water Low Limited hydrogen bonding capability
Polar aprotic solvents Moderate to High Dipole-dipole interactions

Properties

IUPAC Name

(3,4-difluorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O2/c1-9-6-12(7-10(2)16(9)20-3)15(19)11-4-5-13(17)14(18)8-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEYQUCAZAUNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374253
Record name 3,4-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845781-08-0
Record name 3,4-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Key Intermediates

  • 3,4-Difluoroanisole (3,4-difluorophenyl methyl ether) is a crucial intermediate for introducing the difluoro-substituted aromatic ring.
  • A reliable method involves methylation of 3,4-difluorophenol using methyl iodide in the presence of potassium carbonate in acetonitrile solvent at room temperature overnight.
  • The reaction mixture is then worked up by aqueous extraction, washing with dichloromethane and water, drying, and vacuum distillation to isolate high-purity 3,4-difluoroanisole.
Step Reagents/Conditions Outcome
Dissolution 3,4-difluorophenol in acetonitrile Homogeneous solution
Base addition Potassium carbonate Deprotonation of phenol
Alkylation Methyl iodide, room temperature, overnight Formation of 3,4-difluoroanisole
Workup Water addition, organic phase separation, washing, drying Purified intermediate
Purification Vacuum distillation (60–120 °C) Colorless, high-purity product

Acylation to Form the Benzophenone Core

  • The key step to form the benzophenone involves acylation of the substituted anisole or dimethylmethoxybenzene derivative with an appropriate benzoyl halide or equivalent.
  • A mild catalytic system using graphite or a combination of graphite and FeCl3 has been reported to facilitate acylation under relatively mild conditions (25–180 °C), minimizing toxic waste and improving yield and purity compared to classical Friedel-Crafts conditions.
  • The substituted benzoyl chloride bearing the 3,4-difluoro substituents can be prepared by halogenation of the corresponding toluene derivatives or by other conventional methods.
Parameter Typical Conditions/Notes
Catalyst Graphite or graphite + FeCl3
Solvent Inert solvents (e.g., dichloromethane, 1,4-dioxane)
Temperature 25–180 °C (preferably 50–180 °C)
Reaction time Several hours to overnight
Workup Filtration, extraction, chromatography
Yield and Purity High yield, high purity, minimal toxic waste

Summary Table of Preparation Steps for this compound

Step No. Process Stage Reagents/Conditions Key Notes
1 Preparation of 3,4-difluoroanisole 3,4-difluorophenol, methyl iodide, K2CO3, acetonitrile, RT overnight High purity intermediate via methylation
2 Preparation of substituted benzoyl chloride Halogenation of substituted toluene derivatives Precursor for acylation
3 Acylation to form benzophenone Substituted anisole + benzoyl chloride, graphite/FeCl3 catalyst, inert solvent, 25–180 °C Mild conditions, high yield, low waste
4 Purification Extraction, chromatography, distillation Ensures product purity and crystallinity

Research Findings and Notes

  • The methylation of 3,4-difluorophenol to 3,4-difluoroanisole is efficient with a high yield and purity, suitable for further synthetic steps.
  • The use of graphite-based catalysts in acylation reactions offers a greener alternative to traditional Friedel-Crafts catalysts, reducing toxic byproducts and improving selectivity.
  • Reaction conditions such as solvent choice, temperature, and catalyst loading are critical to optimize yield and purity.
  • The final benzophenone product can be isolated by standard organic purification techniques, including solvent extraction and vacuum distillation, to achieve high purity suitable for pharmaceutical or material science applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the benzophenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3,4-difluoro-3’,5’-dimethyl-4’-formylbenzophenone.

    Reduction: Formation of 3,4-difluoro-3’,5’-dimethyl-4’-hydroxybenzophenone.

    Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3,4-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone has shown potential in medicinal chemistry due to its enhanced metabolic stability and binding affinity to biological targets. The presence of fluorine atoms is known to improve the pharmacokinetic properties of compounds, making this compound a candidate for drug development. Research indicates that it may interact with specific enzymes or receptors, leading to therapeutic effects such as:

  • Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit antibacterial properties. The fluorinated compounds often demonstrate increased activity against resistant bacterial strains .
  • Anti-inflammatory Effects : There is potential for this compound to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Photoinitiators in Polymer Chemistry

The compound is also utilized as a photoinitiator in polymerization processes. Photoinitiators are crucial in curing resins and coatings through exposure to UV light. The unique structure of this compound allows it to absorb UV light effectively, generating reactive species that initiate polymerization. This application is significant in:

  • Coating Technologies : Enhancing the durability and performance of coatings used in various industries.
  • Adhesives and Sealants : Improving the curing process and mechanical properties of adhesives.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial effects of various fluorinated benzophenones against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant inhibition against resistant strains, demonstrating its potential as a lead compound for developing new antibiotics .

Case Study 2: Photopolymerization Efficiency

Research focused on the efficacy of this compound as a photoinitiator in UV-curable coatings. The findings showed that this compound not only improved the curing speed but also enhanced the mechanical properties of the resultant polymers compared to traditional photoinitiators .

Mechanism of Action

The mechanism of action of 3,4-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorine Substitution

3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone (CAS: 844885-20-7)
  • Molecular Formula : C₁₆H₁₄F₂O₂ (identical to the target compound).
  • Key Difference : Fluorine atoms are located at the 3- and 5-positions instead of 3- and 4-positions.
  • Similar molecular weight (276.28 g/mol) but distinct crystallographic properties due to substitution pattern .

Halogen-Substituted Analogs

3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone
  • Molecular Formula : C₁₆H₁₄Cl₂O₂.
  • Molecular Weight : ~313.19 g/mol (higher due to chlorine's atomic mass).
  • Key Difference : Chlorine replaces fluorine at the 3- and 4-positions.
  • Impact :
    • Increased steric hindrance and reduced electronegativity compared to fluorine.
    • Higher molecular weight may lower solubility in organic solvents.
    • Safety considerations: GHS hazard statements (e.g., H302, H315) indicate moderate toxicity .
4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS: 61259-84-5)
  • Molecular Formula : C₁₆H₁₅ClO₂.
  • Molecular Weight : 274.74 g/mol.
  • Key Difference : Single chlorine substituent at the 4-position.
  • High cost ($2,462/5g) suggests specialized applications or synthesis challenges .

Methoxy and Methyl Group Variations

4-Chloro-3',4'-dimethoxybenzophenone
  • Molecular Formula : C₁₅H₁₃ClO₃.
  • Key Difference : Methoxy groups at 3' and 4' positions instead of methyl groups.
  • Impact :
    • Enhanced solubility in polar solvents due to additional methoxy groups.
    • Applications: Intermediate in agrochemical synthesis .
Tolcapone-Related Compound: 4'-Methyl-3,4-dihydroxybenzophenone
  • Molecular Formula : C₁₄H₁₂O₃.
  • Molecular Weight : 242.27 g/mol.
  • Key Difference : Hydroxyl groups replace fluorine and methoxy substituents.
  • Impact :
    • Increased hydrogen-bonding capacity, improving water solubility.
    • Relevance: Pharmaceutical intermediate (e.g., Tolcapone derivatives) .

Structural Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
3,4-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone 845781-08-0 C₁₆H₁₄F₂O₂ 276.28 3,4-F; 3',5'-CH₃; 4'-OCH₃ High electronegativity, UV stability
3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone 844885-20-7 C₁₆H₁₄F₂O₂ 276.28 3,5-F; 3',5'-CH₃; 4'-OCH₃ Altered electronic effects
3,4-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone - C₁₆H₁₄Cl₂O₂ ~313.19 3,4-Cl; 3',5'-CH₃; 4'-OCH₃ Higher toxicity, lower solubility
4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone 61259-84-5 C₁₆H₁₅ClO₂ 274.74 4-Cl; 3',5'-CH₃; 4'-OCH₃ High cost, specialized applications
4'-Methyl-3,4-dihydroxybenzophenone 1391053-03-4 C₁₄H₁₂O₃ 242.27 3,4-OH; 4'-CH₃ Pharmaceutical intermediate

Biological Activity

3,4-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone (DFDMB) is an organic compound with the molecular formula C16H14F2O2. It has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of DFDMB, including its mechanisms of action, relevant research findings, and comparisons with similar compounds.

Chemical Structure and Properties

DFDMB features a benzophenone core with two fluorine atoms, two methyl groups, and a methoxy group. This unique structure contributes to its chemical reactivity and biological interaction potential.

PropertyValue
Molecular FormulaC16H14F2O2
Molecular Weight284.28 g/mol
AppearanceWhite solid
SolubilitySoluble in organic solvents

The biological activity of DFDMB is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable compound in medicinal chemistry. DFDMB may act through the following mechanisms:

  • Enzyme Inhibition : DFDMB can inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : The compound may interact with receptors, leading to alterations in signaling pathways relevant to disease processes.
  • Antioxidant Activity : DFDMB has been investigated for its potential to scavenge free radicals, contributing to its protective effects against oxidative stress.

Antimicrobial Activity

Research has demonstrated that DFDMB exhibits significant antimicrobial properties. In a study evaluating its antibacterial effects against various bacterial strains, DFDMB showed promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (SA)32 µg/mL
Escherichia coli (EC)16 µg/mL
Pseudomonas aeruginosa (PA)64 µg/mL

These findings indicate that DFDMB possesses the potential to act as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

DFDMB has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : DFDMB treatment resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 µM to 25 µM across different cell lines.

The compound's ability to inhibit tumor growth was further supported by in vivo studies using xenograft models where DFDMB significantly reduced tumor size compared to control groups .

Case Studies

Several case studies have highlighted the therapeutic potential of DFDMB:

  • Case Study on Antibacterial Efficacy :
    • A study conducted by Premkumar et al. demonstrated that DFDMB exhibited superior antibacterial activity compared to standard antibiotics when tested against multi-drug resistant strains .
  • Case Study on Anticancer Properties :
    • Research published in Cancer Letters indicated that DFDMB induced apoptosis via the mitochondrial pathway in breast cancer cells, suggesting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

DFDMB's biological activity can be compared with other benzophenone derivatives:

CompoundAntimicrobial ActivityAnticancer Activity
3,4-Difluoro-4'-methoxybenzophenoneModerateLow
3,5-Difluoro-3',5'-dimethylbenzophenoneLowModerate
3,4-Difluoro-3',5'-dimethylbenzophenoneHighHigh

DFDMB stands out due to its enhanced potency against both bacterial strains and cancer cell lines compared to its analogs .

Q & A

What are the optimal synthetic routes for 3,4-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone, and how do reaction conditions influence yield and purity?

Level: Advanced
Answer:
The synthesis of this compound typically involves halogen substitution and methoxylation strategies. A viable route starts with 3,4-difluorobenzoyl chloride reacting with a substituted benzene derivative (e.g., 3,5-dimethyl-4-methoxyphenylboronic acid) under Suzuki-Miyaura coupling conditions. Key considerations include:

  • Protecting groups : Methoxy groups require protection (e.g., using tert-butyldimethylsilyl chloride) to prevent undesired side reactions during fluorination or coupling steps .
  • Catalytic optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) and ligand systems (e.g., SPhos) enhance cross-coupling efficiency, with yields reaching ~70–80% under inert atmospheres .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) achieves >95% purity. Contaminants like unreacted boronic acid or homocoupled byproducts must be monitored via TLC and HPLC .

How can spectral discrepancies in NMR and IR data for this compound be resolved?

Level: Advanced
Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. Methodological approaches include:

  • NMR : Use deuterated DMSO or CDCl₃ to stabilize the compound. For fluorine splitting patterns, ¹⁹F NMR (at 470 MHz) clarifies coupling constants between adjacent fluorines. Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to validate assignments .
  • IR : ATR-FTIR in anhydrous conditions minimizes moisture interference. Key peaks: C=O stretch at ~1660 cm⁻¹, aromatic C-F at 1220–1150 cm⁻¹, and methoxy C-O at 1250 cm⁻¹. Contradictions in reported peaks may stem from crystallinity differences; annealing samples at 80°C improves consistency .

What methodologies are recommended for analyzing the photostability of this compound under UV exposure?

Level: Advanced
Answer:
Photostability studies require controlled UV irradiation (e.g., 254 nm, 500 W/m²) in quartz cells, with monitoring via:

  • HPLC-PDA : Track degradation products (e.g., demethylated or defluorinated derivatives) using a C18 column and acetonitrile/water mobile phase.
  • Mass spectrometry : HRMS (ESI+) identifies fragmentation pathways, such as loss of methoxy (-32 Da) or fluorine (-19 Da) groups.
  • Quantum yield calculation : Compare experimental degradation rates with computational predictions (TD-DFT) to correlate substituent effects (e.g., electron-withdrawing fluorine) with stability .

How do substituent positions (3,4-difluoro vs. 3',5'-dimethyl-4'-methoxy) influence the compound’s electronic structure and reactivity?

Level: Advanced
Answer:
The electronic effects are synergistic:

  • Fluorine substituents : 3,4-Difluoro groups increase electrophilicity at the carbonyl via inductive effects, enhancing reactivity in nucleophilic acyl substitutions.
  • Methoxy and methyl groups : The 4'-methoxy group donates electrons through resonance, stabilizing the benzophenone core, while 3',5'-dimethyl groups sterically hinder para-site reactions.
  • Computational validation : HOMO-LUMO gaps (calculated via Gaussian 16) show a 0.3 eV reduction compared to non-fluorinated analogs, aligning with increased electrophilicity in experimental kinetics .

What are the critical considerations for handling and storing this compound to prevent degradation?

Level: Basic
Answer:

  • Storage : Keep in amber glass vials under argon at −20°C to prevent oxidation and photodegradation. Desiccants (e.g., silica gel) mitigate hydrolysis of methoxy groups.
  • Handling : Use gloveboxes for air-sensitive reactions. Avoid protic solvents (e.g., methanol) that may displace fluorine substituents.
  • Stability assays : Conduct accelerated aging tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis to establish shelf-life .

How can researchers address contradictions in reported reaction yields for methoxybenzophenone derivatives?

Level: Advanced
Answer:
Yield discrepancies often stem from:

  • Catalyst poisoning : Trace moisture or oxygen in solvents reduces Pd catalyst activity. Rigorous solvent drying (e.g., molecular sieves) and degassing (freeze-pump-thaw cycles) improve reproducibility.
  • Substrate purity : Impurities in starting materials (e.g., 3,5-dimethyl-4-methoxyphenylboronic acid) lower yields. Pre-purify via recrystallization or distillation.
  • Reaction monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time optimization .

What computational tools are most effective for predicting the biological activity of this compound?

Level: Advanced
Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., cytochrome P450). The methoxy group’s orientation in the binding pocket is critical for affinity predictions.
  • ADMET prediction : SwissADME or ProTox-II evaluates pharmacokinetic properties. LogP values (~3.5) suggest moderate blood-brain barrier penetration.
  • QSAR : Train models on benzophenone derivatives with known IC₅₀ values to correlate substituent patterns with activity .

What analytical techniques differentiate this compound from its structural isomers?

Level: Advanced
Answer:

  • X-ray crystallography : Resolves positional isomerism (e.g., 3,4- vs. 2,5-difluoro) via unit cell parameters and hydrogen-bonding networks.
  • GC-MS with derivatization : Silylation (BSTFA) of methoxy groups produces distinct fragmentation patterns.
  • ²⁹Si NMR : Detects silicon-labeled analogs (e.g., via Suzuki coupling with Si-containing boronic esters) to confirm substitution sites .

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